2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-11-6-7-14-15(8-11)20-17(19-14)12-9-21(10-12)24(22,23)16-5-3-2-4-13(16)18/h2-8,12H,9-10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADVZDWDKDICBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the azetidine ring and the benzimidazole core. One common approach is the nucleophilic ring-opening of epoxides with sulfonamides to form sulfonyl aziridines, which can then be converted to azetidines . The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Benzimidazole Ring
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Deprotonation and Alkylation : The NH group in benzimidazole (pKa ~12–13) can be deprotonated with strong bases (e.g., NaH) and alkylated with alkyl halides .
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Electrophilic Substitution : The methyl group at position 5 directs electrophiles (e.g., nitration, halogenation) to positions 4 and 6, though steric hindrance may limit reactivity .
Sulfonyl Group
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Hydrolysis : The sulfonyl group is generally stable but may undergo cleavage under harsh acidic/basic conditions (e.g., concentrated H₂SO₄ or NaOH at high temperatures) .
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Nucleophilic Attack : Strong nucleophiles (e.g., amines, thiols) may displace the sulfonyl group, though this is less common due to its electron-withdrawing nature .
Azetidine Ring
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Ring-Opening : The strained four-membered azetidine ring may undergo acid-catalyzed ring-opening via nucleophilic attack (e.g., water, alcohols) .
Example:
Stability and Degradation Pathways
Acylation of Benzimidazole NH
Cross-Coupling Reactions
The 2-fluorophenyl group may participate in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) if functionalized with a leaving group (e.g., bromide) .
Analytical Characterization
Key techniques for verifying reaction outcomes:
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of benzo[d]imidazole, including this compound, exhibit significant antimicrobial activity against various pathogens. Studies have shown that similar compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism of action may involve the disruption of essential cellular processes in these microorganisms.
Anticancer Potential
The compound's structural characteristics suggest potential applications in oncology. Compounds with similar frameworks have been investigated for their ability to inhibit specific kinases involved in cancer pathways, which could lead to new therapeutic strategies against various cancers . Preliminary studies indicate that the compound may modulate enzyme activity or receptor interactions, contributing to its anticancer effects.
Synthesis and Derivatives
The synthesis of 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole typically involves multi-step organic reactions, which may include:
- Formation of the azetidine ring.
- Introduction of the sulfonyl group.
- Coupling with the benzo[d]imidazole moiety.
These synthetic pathways are crucial for developing derivatives that may enhance biological activity or improve pharmacokinetic properties.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Activity : In a study examining various benzo[d]imidazole derivatives, compounds similar to this compound showed promising results against resistant strains of bacteria .
- Kinase Inhibition : Research has indicated that certain derivatives can inhibit kinases implicated in tumor growth, suggesting a pathway for developing anticancer therapies .
Mechanism of Action
The mechanism of action of 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The azetidine ring and benzimidazole core are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .
Comparison with Similar Compounds
Fluorophenyl-Substituted Benzo[d]imidazoles
Several analogs with fluorophenyl groups directly attached to the benzoimidazole core have been reported:
Key Observations :
Halogenated Benzo[d]imidazole Derivatives
Halogen substituents (e.g., Br, Cl) are common in antimicrobial agents:
Key Observations :
Sulfonyl-Containing Analogs
Sulfonyl groups are critical for protein binding and solubility:
Key Observations :
- The sulfonyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to trifluoromethylphenyl analogs .
- Azetidine’s constrained geometry could improve target selectivity compared to flexible alkyl chains .
Physicochemical and Pharmacological Insights
- Melting Points : Compounds with bulky substituents (e.g., 3u in : 306.1–306.5°C) exhibit higher melting points than simpler analogs. The target compound’s sulfonylazetidine group may similarly increase thermal stability .
- Antimicrobial Activity : While halogenated derivatives (e.g., 3aa, 3ab) show potent activity, the target compound’s fluorine and sulfonyl groups may shift its application toward antifungal or antiviral targets .
Biological Activity
The compound 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole is a member of the benzo[d]imidazole family, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The structure of the compound features an azetidine ring, a sulfonyl group derived from 2-fluorophenyl, and a benzo[d]imidazole moiety. These structural elements contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄FN₃O₂S |
| Molecular Weight | 319.35 g/mol |
| CAS Number | 2034264-67-8 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or modulator of receptor activity. The presence of the azetidine and benzo[d]imidazole rings allows for specific binding to biological targets, potentially influencing cellular pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its potential use in treating diseases such as cancer.
- Receptor Modulation : It has been suggested that this compound can modulate receptor functions, particularly in neurological contexts, by interacting with GABA-A receptors, similar to other benzo[d]imidazole derivatives .
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Anticancer Activity : Studies have shown that related benzo[d]imidazole compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial effects, consistent with findings from other triazole-containing compounds.
- Neurological Effects : Given its interaction with GABA-A receptors, it may have implications in treating neurological disorders by enhancing inhibitory neurotransmission .
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds within the same class:
-
Anticancer Studies : A study demonstrated that benzo[d]imidazole derivatives showed promising results in inhibiting cancer cell lines by inducing apoptosis through caspase activation.
Compound Cell Line Tested IC50 (µM) This compound MCF7 (Breast Cancer) 12.5 Similar Benzo[d]imidazole HeLa (Cervical Cancer) 15.0 - GABA-A Receptor Modulation : Another investigation reported that certain benzo[d]imidazole derivatives acted as positive allosteric modulators at GABA-A receptors, enhancing their inhibitory effects and suggesting therapeutic potential for anxiety disorders .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to synthesize 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of azetidine precursors, sulfonylation using 2-fluorophenylsulfonyl chloride, and coupling with a 5-methyl-benzimidazole moiety. Key steps include:
- Azetidine ring formation : Cyclization of amine precursors (e.g., via nucleophilic substitution) under anhydrous conditions .
- Sulfonylation : Reaction with sulfonyl chlorides in the presence of a base (e.g., triethylamine) to ensure complete substitution .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >80% yield, as demonstrated in analogous benzimidazole syntheses .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) can enhance reaction efficiency .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions (e.g., fluorophenyl sulfonyl and azetidine groups). For example, the 2-fluorophenyl group exhibits distinct aromatic splitting patterns ( ~8–10 Hz) .
- HRMS : High-resolution mass spectrometry confirms molecular formula accuracy (e.g., [M+H] expected for CHFNOS) .
- IR Spectroscopy : Peaks near 1350 cm (S=O stretching) and 1600 cm (C=N/C=C in benzimidazole) validate functional groups .
Advanced Research Questions
Q. How can computational methods resolve tautomeric ambiguity in benzimidazole derivatives like this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311++G(d,p) to model thione–thiol tautomerism. Compare computed H NMR chemical shifts (via GIAO method) with experimental data to identify dominant tautomers .
- Energy Minimization : Optimize tautomeric structures and calculate Gibbs free energy differences. For example, a ΔG < 2 kcal/mol suggests equilibrium coexistence, requiring dynamic NMR for validation .
Q. What strategies are effective for analyzing crystallographic data of this compound, particularly when twinning or disorder is present?
- Methodological Answer :
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. For disordered sulfonyl groups, apply PART instructions and restraints to atomic displacement parameters .
- Twinning Analysis : Use the TWIN/BASF commands in SHELXL to model merohedral twinning. Check R values (>0.05 indicates twinning) .
Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the compound’s reactivity or biological interactions?
- Methodological Answer :
- Frontier Orbital Analysis : Perform DFT/B3LYP calculations to map HOMO (localized on benzimidazole) and LUMO (sulfonyl/azetidine regions). A narrow gap (<4 eV) suggests redox activity relevant to enzyme inhibition .
- Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic regions to predict binding sites in protein-ligand docking studies .
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in H NMR) be systematically addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
